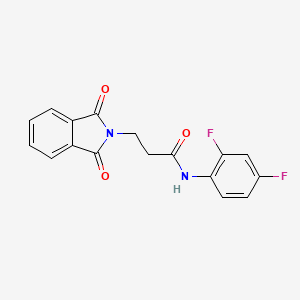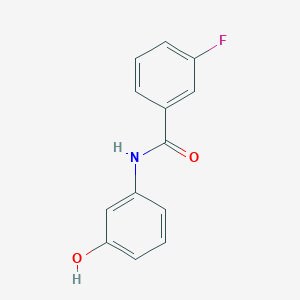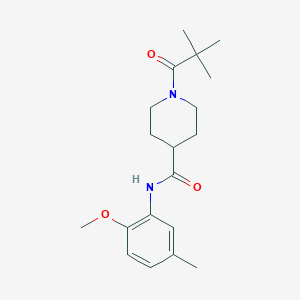
N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
作用機序
N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide inhibits NADPH oxidase by binding to the enzyme's flavin-containing subunit, which is responsible for the transfer of electrons to oxygen to produce ROS. By blocking this step, N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide effectively shuts down the production of ROS by NADPH oxidase. This mechanism of action has been confirmed by numerous studies using biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects in cells and tissues. By inhibiting NADPH oxidase, N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide reduces the production of ROS and oxidative stress, which can lead to cell damage and death. N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has also been shown to modulate the activity of other enzymes and signaling pathways, including protein kinases and transcription factors, which are involved in many cellular processes.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments. It is a highly specific inhibitor of NADPH oxidase and does not affect other enzymes or signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. It can also be toxic to cells at high concentrations, which can limit its use in certain assays.
将来の方向性
There are many future directions for research on N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its role in cellular processes and diseases. One area of interest is the development of new therapies that target NADPH oxidase using N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide or other inhibitors. Another direction is the study of the role of NADPH oxidase in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
合成法
The synthesis of N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction of 2,4-difluoroaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 3-bromopropionyl chloride to form N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. This synthesis method has been optimized to produce high yields of N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide with high purity.
科学的研究の応用
N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been widely used in scientific research to study the role of NADPH oxidase in various physiological and pathological processes. NADPH oxidase is a major source of ROS in cells, and its activity has been implicated in the pathogenesis of many diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used to study the role of NADPH oxidase in these diseases and to develop new therapies that target this enzyme.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-10-5-6-14(13(19)9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-6,9H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOQAFFICIKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)

![benzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5796634.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)


![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)
